4-Chlorobenzenesulfonyl fluoride
Overview
Description
4-Chlorobenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C6H4ClFO2S and its molecular weight is 194.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12521. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluoride Anion Recognition and Sensing
4-Chlorobenzenesulfonyl fluoride is involved in the field of fluoride anion recognition, which is crucial due to fluoride's dual nature as both beneficial in certain applications and potentially harmful in others. Research in this area aims to develop effective methods for fluoride binding in competitive solvents, including water, which is a significant challenge (Cametti & Rissanen, 2009).
Catalysis and Organic Chemistry Reactions
This compound is relevant in catalytic processes, particularly in palladium-catalyzed substitution and cross-coupling reactions. Such reactions involve fine-tuning to achieve regioselective displacement of different substituents, demonstrating the compound's versatility in organic synthesis (Blessley et al., 2012).
Engineering of Fluorometabolites
In the context of bioengineering, this compound plays a role in the production of fluorometabolites. This is exemplified by genetically engineering bacteria to produce compounds with fluoride, highlighting the potential of this compound in creating new fluorinated molecules for pharmaceutical applications (Eustáquio, O'Hagan, & Moore, 2010).
Microbial Physiology Modulation
In microbiology, fluoride ions, closely related to this compound, are studied for their role in affecting the metabolism of bacteria. This research is crucial in understanding fluoride's antimicrobial effects and its applications in controlling diseases and other microbial processes (Marquis, Clock, & Mota‐Meira, 2003).
Fluoride Ion Complexation in Environmental Chemistry
This compound is relevant in environmental chemistry, particularly in the complexation and sensing of fluoride ions. This is important for monitoring and controlling fluoride levels in water and other environments to prevent adverse health effects (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).
Interaction with Biofilm Communities
The interaction of fluoride ions with biofilm communities is an area of research that has implications for understanding how fluoride affects microbial communities in natural environments. This knowledge is essential for the effective use of fluoride in various applications, including disease control (Cametti & Rissanen, 2013).
Fluoride in Industrial and Consumer Products
Research on perfluorooctanesulfonyl fluoride-based compounds, which degrade to persistent metabolites like PFOS, is essential for understanding the bioaccumulation of these substances in humans and wildlife. This is crucial for assessing the environmental and health impacts of industrial and consumer products containing such compounds (Kannan et al., 2004).
Bacterial Defluorination in Biotechnology
The bacterial defluorination of fluorinated amino acids, a process related to this compound, is significant in the production of pharmacologically active peptides. Understanding this process can lead to new methods for producing enantiomerically pure compounds for pharmaceutical applications (Donnelly & Murphy, 2007).
Safety and Hazards
4-Chlorobenzenesulfonyl fluoride is classified as a skin corrosive and causes serious eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
Sulfonyl fluorides, including 4-Chlorobenzenesulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests potential future directions in the development of new synthesis methods and technologies .
Mechanism of Action
Target of Action
The primary target of 4-Chlorobenzenesulfonyl fluoride is proteins or nucleic acids . The compound acts as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This approach involves the creation of large macromolecules by the connection of smaller units with covalent bonds . The compound, therefore, forms -SO2- links with proteins or nucleic acids .
Biochemical Pathways
The compound’s ability to form -so2- links with proteins or nucleic acids suggests that it may influence various biochemical processes involving these macromolecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins or nucleic acids it targets. By forming -SO2- links with these macromolecules, the compound can potentially alter their structure and function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its ability to form -SO2- links with proteins or nucleic acids . .
Properties
IUPAC Name |
4-chlorobenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLRVPDZBVCMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188456 | |
Record name | Benzenesulfonyl fluoride, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-89-3 | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4JC5PRH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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